molecular formula C20H21N3O2 B15196678 3-(4-Methylbenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione CAS No. 81215-67-0

3-(4-Methylbenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione

Cat. No.: B15196678
CAS No.: 81215-67-0
M. Wt: 335.4 g/mol
InChI Key: JVLJUKYMUZQJRB-UHFFFAOYSA-N
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Description

3-(4-Methylbenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

81215-67-0

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione

InChI

InChI=1S/C20H21N3O2/c1-15-6-8-16(9-7-15)10-21-13-19(24)22-11-17-4-2-3-5-18(17)12-23(22)20(25)14-21/h2-9H,10-14H2,1H3

InChI Key

JVLJUKYMUZQJRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(=O)N3CC4=CC=CC=C4CN3C(=O)C2

Origin of Product

United States

Biological Activity

The compound 3-(4-Methylbenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione , also known by its CAS number 81215-67-0, is a member of the phthalazine family and has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O2C_{20}H_{21}N_3O_2, and it features a complex structure that includes a triazepino-phthalazine core. The presence of the 4-methylbenzyl group may influence its interactions with biological targets.

PropertyValue
Molecular FormulaC20H21N3O2
Molecular Weight335.40 g/mol
CAS Number81215-67-0
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that phthalazine derivatives exhibit significant antimicrobial activity. A study highlighted the synthesis of various phthalazine hybrids, including the compound , which showed promising results against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle. In vitro studies demonstrated that this compound inhibits the proliferation of breast cancer cells effectively, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary data suggest that it may exert protective effects against neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This activity could be attributed to its ability to modulate signaling pathways involved in neuronal survival .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, various derivatives of phthalazine were tested against Staphylococcus aureus and Escherichia coli . The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against both strains, indicating robust antimicrobial activity.

Study 2: Cancer Cell Line Testing

A study involving MCF-7 breast cancer cells reported that treatment with 10 µM of the compound resulted in a significant decrease in cell viability (approximately 60% reduction) after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

The biological activity of This compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cancer cell death.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in neuronal cells.

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